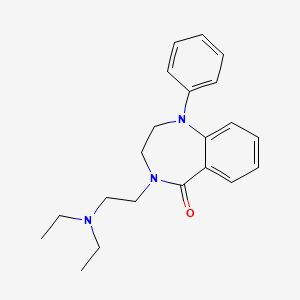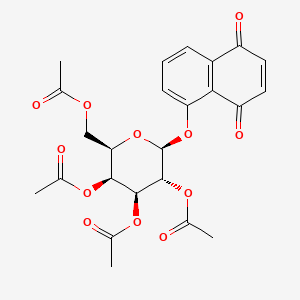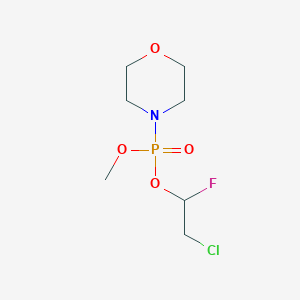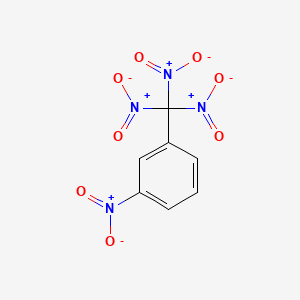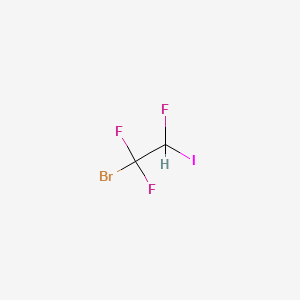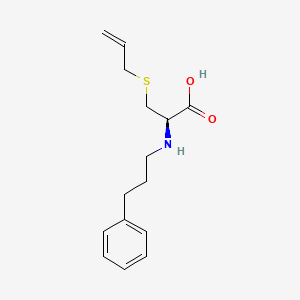silane CAS No. 71756-53-1](/img/structure/B14472747.png)
[(1-Methoxyprop-1-en-1-yl)sulfanyl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxyprop-1-en-1-yl)sulfanylsilane is an organosilicon compound characterized by the presence of a methoxyprop-1-en-1-yl group attached to a sulfanyl group, which is further bonded to a trimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxyprop-1-en-1-yl)sulfanylsilane typically involves the reaction of 1-methoxyprop-1-ene with a thiol reagent in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out at room temperature to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of (1-Methoxyprop-1-en-1-yl)sulfanylsilane may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time ensures consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxyprop-1-en-1-yl)sulfanylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(1-Methoxyprop-1-en-1-yl)sulfanylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules for studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Methoxyprop-1-en-1-yl)sulfanylsilane involves its interaction with various molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the trimethylsilane moiety can influence the compound’s reactivity and stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
(1-Methoxyprop-1-en-1-yl)sulfanylsilane can be compared with other similar compounds, such as:
(1-Methoxyprop-1-en-1-yl)thio(trimethyl)silane: Similar structure but with different substituents on the sulfur atom.
(1-Methoxyprop-1-en-1-yl)oxy(trimethyl)silane: Contains an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.
(1-Methoxyprop-1-en-1-yl)amino(trimethyl)silane: Contains an amino group, which can significantly alter its reactivity and applications.
Properties
CAS No. |
71756-53-1 |
|---|---|
Molecular Formula |
C7H16OSSi |
Molecular Weight |
176.35 g/mol |
IUPAC Name |
1-methoxyprop-1-enylsulfanyl(trimethyl)silane |
InChI |
InChI=1S/C7H16OSSi/c1-6-7(8-2)9-10(3,4)5/h6H,1-5H3 |
InChI Key |
LYTBLIGQMCNAMI-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(OC)S[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


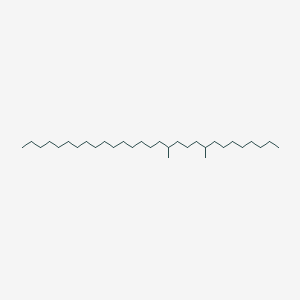

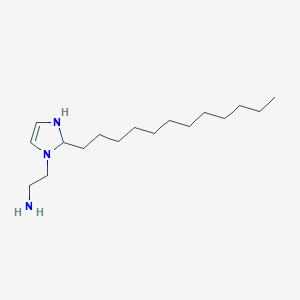
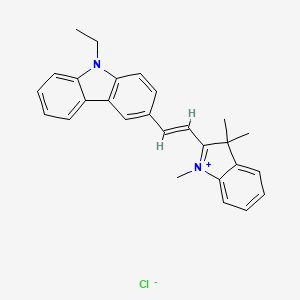
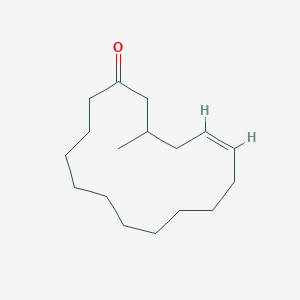

![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)-](/img/structure/B14472724.png)
